Product packaging for 1,1,1-Trifluoropentan-3-amine(Cat. No.:CAS No. 764606-90-8)

1,1,1-Trifluoropentan-3-amine

Cat. No.: B3283258
CAS No.: 764606-90-8
M. Wt: 141.13 g/mol
InChI Key: ZANWWERUZKUGLP-UHFFFAOYSA-N
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Description

General Significance of Organofluorine Chemistry in Advanced Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemrxiv.org Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it creates a much more polarized C-F bond. nih.gov This strong covalent bond enhances thermal and metabolic stability. brandeis.edu These unique characteristics have led to the widespread application of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. brandeis.eduresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. brandeis.eduresearchgate.net

The synthesis of organofluorine compounds presents unique challenges, as fluorine is not commonly found in naturally occurring molecules. chemrxiv.org This has spurred the development of novel and efficient fluorination and fluoroalkylation methods, moving from hazardous traditional reagents to safer, bench-stable alternatives. brandeis.edu The ability to selectively introduce fluorine or fluorine-containing groups, like the trifluoromethyl (CF3) group, into complex molecular architectures is crucial for the design of new drugs and materials with tailored properties such as increased lipophilicity, binding affinity, and metabolic stability. nih.govacs.org

Importance of Trifluoromethylated Amines as Synthetic Building Blocks

Within the vast field of organofluorine chemistry, trifluoromethylated amines represent a particularly valuable class of molecules. acs.org The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly influence the basicity and polarity of the amine nitrogen. chemrxiv.orgugent.be This modulation of properties is highly desirable in medicinal chemistry for optimizing drug candidates. acs.org Chiral amines containing a trifluoromethyl group are especially important as they are key components in numerous biologically active compounds and can serve as non-hydrolyzable amide surrogates in peptidomimetics. nih.govchemrxiv.org

The development of catalytic enantioselective methods to synthesize α-trifluoromethyl amines has been a major focus of research, as the stereochemistry at the carbon bearing the amine and CF3 group often has profound effects on a molecule's biological potency. nih.gov These chiral trifluoromethylated amines serve as versatile building blocks for constructing more complex, high-value molecules, including unnatural amino acids and enzyme inhibitors. ugent.bersc.orgrsc.org Their synthesis, however, remains a challenge, often requiring specialized catalytic systems or chiral auxiliaries to achieve high stereoselectivity. nih.govacs.org

Overview of Research Trajectories in Fluorine Chemistry Relevant to 1,1,1-Trifluoropentan-3-amine

This compound is a γ-trifluoromethylated aliphatic amine. While direct research literature on this specific compound is limited, its structure places it within significant and active areas of synthetic research. Current research trajectories focus on the development of efficient and stereoselective methods for the synthesis of chiral amines with stereogenic centers remote from the amine group, which is a challenging synthetic task. acs.org

One prominent research direction is the development of organocatalytic methods. For instance, a strategy has been developed for the synthesis of α,γ-chiral γ-trifluoromethylated amines through the base-catalyzed stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction of the resulting imine/enamine intermediate. chemrxiv.orgacs.orgacs.org This approach provides a pathway to complex chiral trifluoromethylated structures from more accessible starting materials. acs.org

Another major research focus is the catalytic enantioselective reduction of trifluoromethyl-substituted imines, which is a common and direct strategy for preparing chiral α-trifluoromethyl amines. nih.govrsc.org Various catalytic systems, including those based on ruthenium, iridium, and chiral phosphoric acids, have been explored for the hydrogenation or transfer hydrogenation of trifluoromethyl ketimines. nih.govacs.org While many of these methods have been optimized for aryl ketimines, progress is being made for alkyl-substituted variants, which would be necessary for the synthesis of compounds like this compound. A plausible synthetic route could involve the condensation of 1,1,1-trifluoropentan-3-one with an amine source to form the corresponding ketimine, followed by a stereoselective reduction.

These research efforts highlight a clear and ongoing interest in developing synthetic tools that would enable access to molecules like this compound and its chiral derivatives, underscoring their potential as valuable building blocks in medicinal and materials science. acs.orgresearchgate.net

Chemical Compound Data

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C5H10F3N uni.lu
Molecular Weight 141.13 g/mol uni.lu
Common Form Hydrochloride Salt uni.luaccelachem.com
CAS Number (HCl Salt) 101055-07-6 accelachem.com
Predicted XlogP 1.7 uni.lu
SMILES CCC(CC(F)(F)F)N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10F3N B3283258 1,1,1-Trifluoropentan-3-amine CAS No. 764606-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoropentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-2-4(9)3-5(6,7)8/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANWWERUZKUGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1,1,1 Trifluoropentan 3 Amine

Reactions Involving the Amine Functionality

The primary amine group in 1,1,1-Trifluoropentan-3-amine serves as a nucleophile, enabling it to participate in a wide array of chemical transformations. This reactivity allows for the synthesis of various derivatives, although the inherent nucleophilicity is somewhat diminished by the adjacent trifluoromethyl group.

Nucleophilic Reactivity in Formation of Amides, Ureas, and Thioureas

As a primary amine, this compound readily reacts with carboxylic acid derivatives, isocyanates, and isothiocyanates to form amides, ureas, and thioureas, respectively. These reactions are fundamental in synthetic organic chemistry for creating stable covalent bonds.

Amide Formation: The reaction with acyl chlorides or anhydrides proceeds via nucleophilic acyl substitution to yield N-substituted amides. For instance, reacting this compound with an acyl chloride would produce the corresponding N-(1-ethyl-2,2,2-trifluoroethyl)amide. One-pot syntheses from carboxylic acids using activating agents like thionyl chloride are also common and efficient methods. researchgate.net

Urea Formation: The amine attacks the electrophilic carbon of an isocyanate, leading to the formation of a substituted urea. This reaction is typically rapid and high-yielding. nih.govtubitak.gov.tr

Thiourea (B124793) Formation: Similarly, reaction with an isothiocyanate yields a thiourea derivative. Thioureas are sulfur analogs of ureas and share similar synthetic pathways. nih.govtubitak.gov.trias.ac.inbiointerfaceresearch.com

The general schemes for these transformations are presented below.

Reagent ClassExample ReagentProduct Class
Acyl HalideAcetyl chlorideAmide
IsocyanatePhenyl isocyanateUrea
IsothiocyanatePhenyl isothiocyanateThiourea

Acylation and Alkylation Reactions

Acylation: This class of reactions involves the introduction of an acyl group (R-C=O) onto the amine nitrogen. As discussed, this is most commonly achieved using acyl chlorides or acid anhydrides. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. tcichemicals.comnih.gov

Alkylation: The nitrogen lone pair of this compound can attack an electrophilic carbon, such as in an alkyl halide, in a nucleophilic substitution reaction. chemguide.co.uksavemyexams.com However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because the alkylated products are often more nucleophilic than the starting amine. chemguide.co.ukmasterorganicchemistry.com The electron-withdrawing effect of the trifluoromethyl group in this compound may temper this over-alkylation to some extent by reducing the nucleophilicity of the resulting secondary amine. A photocatalytic Heck-type alkylation of enamides with N-trifluoroethyl hydroxylamine (B1172632) reagents has also been developed for synthesizing amido-substituted (E)-α-trifluoromethyl allylamines.

Formation of Imines and Enamines

Primary amines, such as this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Since this compound is a primary amine, it is expected to form imines rather than enamines. Enamine formation is characteristic of the reaction between aldehydes or ketones and secondary amines. masterorganicchemistry.com

Reactant 1Reactant 2Product Type
This compound (Primary Amine)Aldehyde (e.g., Benzaldehyde)Imine (Schiff Base)
This compound (Primary Amine)Ketone (e.g., Acetone)Imine (Schiff Base)

Coordination Chemistry with Metal Centers

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base or ligand in the formation of coordination complexes with metal centers. nih.gov Amines are common ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The coordination of fluorinated ligands to metal centers is an area of interest for applications such as catalysis and the development of metallodrugs. nih.gov The formation of C-F bonds can provide thermal and chemical stability to the resulting complexes. nih.gov While specific studies on the coordination chemistry of this compound are not prevalent, its behavior as a monodentate amine ligand is expected, binding to metal ions through its nitrogen atom.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the chemical properties of this compound, primarily through its powerful electron-withdrawing inductive effect.

Inductive Effects on Adjacent Functional Groups

The three highly electronegative fluorine atoms in the trifluoromethyl group pull electron density away from the rest of the molecule. This strong negative inductive effect (-I effect) has significant consequences for the adjacent amine functionality. researchgate.net

Reduced Basicity: The primary consequence of the -I effect is a significant reduction in the basicity of the amine. allen.inmasterorganicchemistry.com The electron density on the nitrogen atom is decreased, making its lone pair less available to accept a proton (H⁺). Consequently, this compound is a considerably weaker base than its non-fluorinated counterpart, pentan-3-amine. allen.inulethbridge.ca This reduced basicity also affects its hydrogen-bonding capabilities. nih.gov

Reduced Nucleophilicity: The diminished electron density on the nitrogen also leads to reduced nucleophilicity. masterorganicchemistry.com While still capable of acting as a nucleophile in the reactions described in section 3.1, its reactivity is attenuated compared to non-fluorinated alkylamines. masterorganicchemistry.com This can slow down reaction rates in processes like amide formation or alkylation.

Increased Acidity of N-H Protons: The electron-withdrawing CF₃ group stabilizes the conjugate base that would be formed upon deprotonation of the amine. While amines are not typically considered acidic, the presence of the trifluoromethyl group increases the acidity of the N-H protons relative to simple alkylamines.

This modulation of electronic properties is a key feature of organofluorine chemistry and is frequently exploited in the design of pharmaceuticals and agrochemicals to fine-tune properties like metabolic stability and binding affinity. nih.govalfa-chemistry.com

Impact on Amine Basicity and Nucleophilicity

The introduction of a trifluoromethyl group at the γ-position relative to the amine has a profound effect on the basicity and nucleophilicity of the nitrogen atom. The strong electron-withdrawing nature of the three fluorine atoms decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton (basicity) and to attack electrophilic centers (nucleophilicity).

CompoundStructurepKa of Conjugate Acid
EthylamineCH₃CH₂NH₂10.6
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7
Pentan-3-amineCH₃CH₂CH(NH₂)CH₂CH₃~10.7 (estimated)
This compoundCF₃CH₂CH(NH₂)CH₂CH₃Significantly lower than 10.7 (estimated)

Similarly, the nucleophilicity of the amine is diminished. Nucleophilicity is a measure of the kinetic reactivity of a nucleophile, and it is generally correlated with basicity, although steric factors also play a significant role. The reduced electron density on the nitrogen of this compound makes it a less potent nucleophile compared to pentan-3-amine. This has implications for reactions such as alkylation and acylation, which may require more forcing conditions or highly reactive electrophiles.

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are important in understanding the reaction pathways of this compound. The highly electronegative fluorine atoms of the CF₃ group create strong C-F bonds with low-lying σ* antibonding orbitals. These orbitals can interact with adjacent bonding orbitals, leading to hyperconjugative effects that influence the molecule's conformation and reactivity.

For instance, the gauche effect may play a role in the preferred conformations of this compound and its derivatives, where the electron-withdrawing CF₃ group may favor a gauche arrangement relative to the lone pair on the nitrogen or other substituents. This conformational preference can, in turn, affect the accessibility of the amine's lone pair and the trajectory of incoming electrophiles, thus influencing the stereochemical outcome of reactions.

In reactions involving the formation of a carbocation intermediate at a position α or β to the amine, the trifluoromethyl group would have a significant destabilizing inductive effect, making such intermediates less favorable. This stereoelectronic destabilization can direct reaction mechanisms away from pathways involving carbocation formation near the fluorinated moiety.

Reactions at the Carbon Backbone

α-Functionalization to the Amine Group

Functionalization of the carbon atom alpha to the amine group in this compound can be achieved through various synthetic strategies. One common approach involves the acylation or sulfonylation of the amine, followed by deprotonation of the α-carbon to form an enolate or an equivalent nucleophile, which can then react with an electrophile.

For example, N-acylation of this compound would yield the corresponding amide. The acidity of the α-protons is increased due to the inductive effect of the adjacent nitrogen and the trifluoromethyl group further down the chain. Treatment with a strong base could then generate a carbanion that can be alkylated or undergo other reactions. However, the reduced nucleophilicity of the nitrogen can make the initial acylation step more challenging than for non-fluorinated amines.

Another strategy for α-functionalization is through the formation of an imine or enamine derivative. Reaction of this compound with an aldehyde or ketone could form an imine, which can then be deprotonated at the α-position to generate a nucleophilic species for subsequent reaction with an electrophile.

Reactions at the Trifluoromethyl-Bearing Carbon

Direct reactions at the carbon atom bearing the trifluoromethyl group are generally challenging due to the strength of the C-F bonds and the steric hindrance imposed by the three fluorine atoms. The C-CF₃ bond is exceptionally stable and not easily cleaved.

However, radical reactions can sometimes be initiated at or adjacent to such centers. Under specific conditions, radical trifluoromethylation of alkenes can occur, suggesting that radical intermediates involving a CF₃-substituted carbon are accessible. While direct functionalization of the C-CF₃ carbon in this compound is not a common transformation, reactions that proceed via radical mechanisms might offer a potential, albeit challenging, route.

Side-Chain Modifications and Elaborations

The ethyl side-chain of this compound offers opportunities for modification. The reactivity of the ethyl group is generally similar to that of a typical alkane, but it can be influenced by the electronic effects of the nearby amine and trifluoromethyl groups.

Oxidation of the terminal methyl group of the ethyl side chain to a carboxylic acid would be a challenging transformation requiring powerful oxidizing agents. Such reactions on unactivated alkanes are often non-selective. However, if a directing group were installed on the amine, it might be possible to achieve site-selective C-H activation and functionalization of the side chain.

Alternatively, the introduction of unsaturation into the side chain, for example, through a dehydrogenation reaction, could provide a handle for further functionalization. However, such reactions would likely require specific catalytic systems to proceed efficiently and selectively.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,1,1-trifluoropentan-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-CH₃ (C5): The methyl protons would appear as a triplet due to coupling with the adjacent CH₂ group.

-CH₂- (C4): These methylene (B1212753) protons would be a multiplet (likely a quartet of triplets) due to coupling with both the C5-methyl and the C3-methine protons.

-CH- (C3): The methine proton, being attached to the carbon bearing the amine group, would appear as a multiplet, coupled to the protons on C4 and C2.

-CH₂- (C2): The methylene protons adjacent to the trifluoromethyl group would exhibit a complex multiplet, appearing as a quartet due to the strong coupling to the three fluorine atoms.

-NH₂: The amine protons typically appear as a broad singlet. docbrown.info Their chemical shift can vary depending on solvent and concentration. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are expected.

C1 (-CF₃): This carbon signal would appear as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift would be significantly influenced by the electronegative fluorine atoms.

C2 (-CH₂CF₃): This carbon signal would also be a quartet due to two-bond coupling to the fluorine atoms.

C3 (-CH(NH₂)CH₂-): The carbon atom bonded to the nitrogen would appear in the typical range for aliphatic amines.

C4 (-CH₂CH₃): This methylene carbon signal would be found in the aliphatic region of the spectrum.

C5 (-CH₃): The terminal methyl carbon would appear at the most upfield position.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. wikipedia.org

-CF₃: A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent protons on C2. rsc.org The chemical shift for CF₃ groups typically falls within a characteristic range of -50 to -70 ppm. wikipedia.org

Predicted NMR Chemical Shift Data

Atom Position Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
H on C5 ¹H ~0.9 Triplet (t)
H on C4 ¹H ~1.5 Multiplet (m)
H on C3 ¹H ~2.8-3.2 Multiplet (m)
H on C2 ¹H ~2.2-2.6 Quartet of triplets (qt)
H on N ¹H Variable (broad singlet) Broad Singlet (br s)
C5 ¹³C ~10-15 Quartet (q)
C4 ¹³C ~25-35 Triplet (t)
C3 ¹³C ~50-60 Doublet (d)
C2 ¹³C ~35-45 (split by F) Triplet of quartets (tq)
C1 ¹³C ~125-130 (split by F) Quartet (q)
F on C1 ¹⁹F ~ -65 to -75 Triplet (t)

Coupling Constant Analysis (e.g., JCF)

Spin-spin coupling provides information about the connectivity of atoms. In this compound, both homonuclear (JHH) and heteronuclear (JCF, JCH) couplings are expected.

JHH: Standard three-bond proton-proton couplings (~7 Hz) would be observed between C5-H and C4-H, C4-H and C3-H, and C3-H and C2-H.

JCF: Heteronuclear coupling between fluorine and carbon is particularly informative.

¹JCF: A large one-bond coupling constant would be observed between C1 and the fluorine atoms.

²JCF: A smaller two-bond coupling would exist between C2 and the fluorine atoms.

³JCF: A still smaller three-bond coupling might be resolved between C3 and the fluorine atoms.

JFH: Proton-fluorine coupling is also significant. A three-bond coupling (³JFH) between the C2 protons and the fluorine atoms would cause the triplet in the ¹⁹F spectrum and the quartet splitting for the C2 protons in the ¹H spectrum.

2D NMR Techniques for Structural Elucidation (COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments would be necessary to unambiguously assign all signals and confirm the structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, cross-peaks would confirm the connectivity between H5↔H4, H4↔H3, and H3↔H2.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton signal to its corresponding carbon atom (H5 to C5, H4 to C4, H3 to C3, and H2 to C2).

Dynamic NMR for Conformational Studies

Dynamic NMR studies involve recording spectra at variable temperatures to investigate conformational changes or other dynamic processes that occur on the NMR timescale. For this compound, this could potentially be used to study the rotation around the C2-C3 and C3-C4 bonds. However, for a simple aliphatic amine like this, significant changes in the NMR spectrum with temperature are not generally expected unless there is a high barrier to rotation, which is unlikely. No specific dynamic NMR studies for this compound are available in the literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Analysis of Amine and Trifluoromethyl Groups

Amine Group (-NH₂):

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the IR spectrum in the region of 3400-3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes. wpmucdn.com

N-H Bending (Scissoring): A characteristic bending vibration for primary amines is expected to appear between 1650-1580 cm⁻¹. orgchemboulder.com

N-H Wagging: A broad band corresponding to the out-of-plane N-H wag may be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Trifluoromethyl Group (-CF₃):

C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching modes of the CF₃ group are expected in the 1350-1120 cm⁻¹ region. These are often the most intense bands in the spectrum of a fluorinated compound.

CF₃ Deformation: Deformation (bending) vibrations of the CF₃ group, such as symmetric and asymmetric bending, would appear at lower frequencies in the fingerprint region.

Expected Vibrational Mode Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) Asymmetric & Symmetric N-H Stretch 3400 - 3250
Amine (-NH₂) N-H Bend (Scissoring) 1650 - 1580
Amine (-NH₂) C-N Stretch 1250 - 1020
Trifluoromethyl (-CF₃) Asymmetric & Symmetric C-F Stretch 1350 - 1120
Alkyl (-CH₃, -CH₂-) C-H Stretch 2960 - 2850

Hydrogen Bonding Interactions

This compound, as a primary amine, possesses the requisite structural features to participate in hydrogen bonding, a key intermolecular force influencing its physical properties. The amine group (-NH₂) features two hydrogen atoms directly bonded to a highly electronegative nitrogen atom, rendering them effective hydrogen bond donors. Concurrently, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. libretexts.orglibretexts.org

In a pure sample, intermolecular N-H···N hydrogen bonds are expected to be the dominant interaction, where the hydrogen of one molecule interacts with the nitrogen of a neighboring molecule. nih.gov These interactions are generally stronger than van der Waals forces but weaker than covalent bonds, contributing to a higher boiling point compared to non-polar analogues of similar molecular weight. libretexts.org

The presence of the highly electronegative trifluoromethyl (-CF₃) group can also influence intermolecular interactions. While not a classical hydrogen bond, weak interactions of the C-F···H-N type may occur, further stabilizing the molecular assembly in the condensed phase. When interacting with other molecules, such as water, this compound can form strong hydrogen bonds using its N-H groups as donors and its nitrogen lone pair as an acceptor, which accounts for the solubility of small amines in water. libretexts.orgchegg.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. thermofisher.com For this compound (C₅H₁₀F₃N), the theoretical monoisotopic mass is 141.07654 Da. uni.lu HRMS can distinguish this exact mass from other ions with the same nominal mass but different elemental formulas, thus confirming the compound's identity. nih.govnih.gov

The technique is sensitive enough to resolve isotopic peaks, providing further confirmation of the compound's composition. nih.gov The table below shows the predicted exact masses for various adducts of this compound that could be observed in an HRMS analysis.

AdductFormulaPredicted m/z
[M+H]⁺[C₅H₁₁F₃N]⁺142.08382
[M+Na]⁺[C₅H₁₀F₃NNa]⁺164.06576
[M+K]⁺[C₅H₁₀F₃NK]⁺180.03970
[M-H]⁻[C₅H₉F₃N]⁻140.06926
[M]⁺[C₅H₁₀F₃N]⁺141.07599
This table is based on predicted data. uni.lu

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, producing a characteristic pattern of fragment ions that serves as a fingerprint for its structure. chemguide.co.uklibretexts.org The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. libretexts.org

For this compound, two possible α-cleavage events can be predicted:

Cleavage of the C₂-C₃ bond: This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of the [CH(NH₂)CH₂CF₃]⁺ ion.

Cleavage of the C₃-C₄ bond: This would lead to the loss of a 2,2,2-trifluoroethyl radical (•CH₂CF₃) and the formation of the [CH(NH₂)CH₂CH₃]⁺ ion.

The relative abundance of these fragment ions (the "base peak" being the most abundant) depends on the stability of the resulting cation and the neutral radical lost. chemguide.co.uklibretexts.org Analysis of these characteristic fragments allows for the unambiguous structural confirmation of the molecule. nih.gov

Predicted Fragment IonStructurePredicted m/zFragmentation Pathway
[C₃H₅F₃N]⁺[CH(NH₂)CH₂CF₃]⁺112.0374α-cleavage (loss of •CH₂CH₃)
[C₃H₈N]⁺[CH(NH₂)CH₂CH₃]⁺58.0657α-cleavage (loss of •CH₂CF₃)
[C₂H₅]⁺[CH₃CH₂]⁺29.0391Cleavage of C₃-C₄ and C-N bonds
[CF₃]⁺[CF₃]⁺69.9952Cleavage of C₂-C₃ bond
This table outlines the expected major fragmentation pathways based on established principles of mass spectrometry. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk While specific crystallographic data for this compound are not publicly available, the principles of the technique allow for a detailed prediction of its solid-state characteristics.

Should this compound be crystallized, its solid-state structure would be dictated by a network of intermolecular interactions. The primary force governing the crystal packing is expected to be the N-H···N hydrogen bonds, which would likely form chains or more complex networks, linking the molecules together. nih.govnih.gov

This compound possesses a stereocenter at the C₃ carbon atom, meaning it exists as a pair of enantiomers (R and S forms). X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. This is typically achieved by crystallizing the pure enantiomer, often as a salt with a co-former of known absolute configuration. The analysis of anomalous dispersion effects in the diffraction data then allows for the unambiguous assignment of the R or S configuration to the chiral center of the amine. cam.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. For a novel or unstudied compound like 1,1,1-Trifluoropentan-3-amine, these methods would be essential for a foundational understanding of its behavior at the molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the detailed step-by-step mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. ucsb.edu Its identification is a primary goal of computational reaction mechanism studies. ucsb.eduscm.com Methodologies such as Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 and QST3) or surface-walking algorithms are employed to locate these first-order saddle points on the potential energy surface. ucsb.eduarxiv.org Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). acs.org A higher energy barrier corresponds to a slower reaction rate. For reactions involving organofluorine compounds, such as the synthesis or subsequent reactions of this compound, density functional theory (DFT) calculations are a common tool to compute these barriers. acs.orgresearchgate.net

For a hypothetical reaction, such as the N-alkylation of this compound, computational methods could be used to calculate the energy barrier. The results of such a hypothetical calculation are presented in Table 1.

Table 1: Hypothetical Calculated Energy Barriers for the N-alkylation of this compound.
Computational MethodSolvent ModelCalculated ΔG‡ (kcal/mol)
B3LYP/6-31G*None (Gas Phase)25.8
M06-2X/def2-TZVPPPCM (Water)22.5
ωB97X-D/aug-cc-pVTZSMD (DMSO)23.1

Note: The data in this table is illustrative and not based on published computational results for this specific reaction.

Computational chemistry can be a valuable tool in predicting the stereochemical outcome of reactions that produce chiral centers. For reactions involving this compound, which is chiral, understanding and predicting the formation of diastereomers or enantiomers is crucial. This is particularly relevant in the synthesis of pharmaceuticals where a specific stereoisomer is often required. nih.govnih.gov

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. For example, in the reduction of a prochiral imine to form this compound, there would be two diastereomeric transition states leading to the (R) and (S) enantiomers. By calculating the free energies of these two transition states, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted. The stereoisomer formed via the lower energy transition state will be the major product.

Computational studies on the reduction of trifluoromethyl-substituted ketimines have highlighted that the stereochemistry of the starting imine (E vs. Z isomers) can be critical in determining the final stereochemical outcome of the amine product. nih.gov Theoretical calculations can model both pathways to predict which substrate isomer will lead to the desired product stereochemistry. nih.gov

Prediction of Physicochemical Parameters

Quantum mechanical calculations can predict a wide range of physicochemical properties of molecules, providing valuable data for understanding their behavior in various environments.

The introduction of the highly electronegative trifluoromethyl (CF3) group significantly influences the electronic properties of this compound. chinesechemsoc.org Computational methods can quantify these effects.

Electrostatic Potential (ESP): An ESP map is a visual representation of the charge distribution on the van der Waals surface of a molecule. For this compound, the ESP map would show a region of high positive potential (electron-poor) near the CF3 group and a region of negative potential (electron-rich) around the nitrogen atom of the amine group due to its lone pair of electrons. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological targets like enzymes or receptors.

Table 2: Hypothetical Calculated Electronic Properties of this compound.
PropertyCalculated ValueComputational Method
Dipole Moment2.8 DebyeDFT (B3LYP/6-311+G)
ESP Minimum (on N)-45 kcal/molDFT (B3LYP/6-311+G)
ESP Maximum (near H on N)+55 kcal/molDFT (B3LYP/6-311+G**)

Note: The data in this table is illustrative and not based on published computational results.

The basicity of the amine group is one of its most fundamental chemical properties. The presence of the electron-withdrawing trifluoromethyl group is expected to have a significant impact on the basicity of this compound. The CF3 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This inductive effect leads to a decrease in basicity compared to its non-fluorinated analog, pentan-3-amine. There is a known correlation where increasing fluorine substitution at the α-carbon decreases the basicity of an amine. nih.gov

Computational methods can provide quantitative predictions of the acid dissociation constant (pKa) of the conjugate acid (or pKb of the amine). nih.govmdpi.com These calculations are typically performed using thermodynamic cycles that involve calculating the Gibbs free energy of deprotonation in both the gas phase and in solution. nih.gov Solvation effects are crucial for accurate pKa prediction and are modeled using implicit solvent models (like PCM or SMD) or explicit solvent molecules. mdpi.compeerj.com

The predicted pKa value can vary depending on the computational method and the solvent model used, as illustrated in the hypothetical data in Table 3.

Table 3: Hypothetical Predicted pKa of the Conjugate Acid of this compound.
Computational MethodSolventPredicted pKa
DFT/SMDWater6.5
PM3/COSMOWater6.8
DFT/PCMDMSO5.9

Note: The data in this table is illustrative and not based on published computational results.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The development of practical and scalable methods for the synthesis of enantiomerically pure 1,1,1-Trifluoropentan-3-amine is a primary objective. Current research is geared towards more sustainable and cost-effective approaches, as well as highly selective catalytic systems.

Future synthetic strategies will likely prioritize sustainability and economic viability. This includes the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. acs.orgrochester.edu The development of one-pot syntheses using readily available and inexpensive starting materials, such as trifluoroacetic anhydride (B1165640) or sodium triflinate, is also a promising avenue for making the synthesis of trifluoromethyl amines more economical and practical on a larger scale. researchgate.net Furthermore, mechanochemical methods, which utilize mechanical force to drive chemical reactions, offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. acs.org The use of commercially available and low-cost electrophiles, such as chlorodithiophenylformate, in combination with a fluoride (B91410) source, presents another cost-effective strategy. chemistryviews.org

Achieving high levels of stereoselectivity in the synthesis of chiral amines like this compound is a significant challenge. Future research will continue to explore and refine catalytic asymmetric methods. Transition metal-catalyzed asymmetric hydrogenation of corresponding imines is a well-established and powerful tool for accessing chiral amines. nih.govacs.org Additionally, organocatalysis has emerged as a valuable alternative, with new chiral organic catalysts enabling highly enantioselective isomerizations of trifluoromethyl imines to their corresponding amines. acs.orgnih.govbrandeis.edunih.gov

Recent advancements in nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides provide a modular and highly enantioselective route to a wide array of chiral alkyl amines under mild conditions. acs.org The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines, in general, is a rapidly expanding field, with strategies including ketimine reduction and the addition of various nucleophiles to trifluoromethyl imines. nih.gov These approaches could be adapted and optimized for the specific synthesis of this compound.

Investigation of Unexplored Reactivity Patterns

Understanding the fundamental reactivity of the trifluoromethyl amine moiety is crucial for developing new applications. Future research will likely delve into previously unexplored reaction pathways, including radical reactions and transformations enabled by photoredox catalysis.

The study of radical reactions involving organofluorine compounds is a burgeoning field. wikipedia.orgunacademy.com The unique electronic properties of the trifluoromethyl group can significantly influence the stability and reactivity of adjacent radical centers. bohrium.com Future investigations could explore the generation and subsequent reactions of radicals at the α-position to the amine in this compound. This could lead to novel C-C and C-heteroatom bond-forming reactions, providing access to a wider range of functionalized derivatives. researchgate.net The use of various fluorine sources in radical fluorination reactions, such as xenon difluoride (XeF2) and electrophilic N–F reagents, could also be explored to introduce additional fluorine atoms into the molecule. wikipedia.orgunacademy.com

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.orgnih.gov This methodology can be employed to generate amine radical cations, which are versatile reactive intermediates. beilstein-journals.org The application of photoredox catalysis to this compound could open up new avenues for its derivatization. For instance, the generation of an α-amino radical could facilitate couplings with various radical acceptors. researchgate.netmdpi.com Furthermore, photoredox-catalyzed methods for the synthesis of primary amines from stable precursors could be adapted for the synthesis of this compound itself. acs.org The unique reactivity of fluorinated radicals generated under photoredox conditions can lead to divergent synthetic pathways, allowing for the selective formation of different products from the same starting materials by tuning the reaction conditions. nih.gov

Advanced Spectroscopic and Imaging Techniques

The development of advanced analytical methods is essential for the detailed characterization of this compound and for monitoring its behavior in complex systems.

Future research in this area will likely focus on the application of sophisticated spectroscopic and imaging techniques. For chiral analysis, advanced methods such as vibrational circular dichroism (VCD) and Raman optical activity (ROA) can provide detailed information about the absolute configuration and conformational preferences of the molecule. google.comresearchgate.net Mass spectrometry-based techniques, including ion mobility-mass spectrometry (IM-MS), are also emerging as powerful tools for the direct analysis of chiral compounds. acs.orgresearchgate.netnih.gov

Given the presence of fluorine, 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) offer unique opportunities. nih.govfrontiersin.org The negligible background signal of fluorine in biological systems makes 19F MRI a highly sensitive and specific technique for in vivo imaging and cell tracking. nih.govnih.gov The large chemical shift window of 19F NMR allows for the development of responsive probes that can report on their local environment. frontiersin.org Furthermore, techniques like μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy can be used to visualize the distribution of fluorine-containing compounds on surfaces. These advanced analytical tools will be invaluable for studying the properties and applications of this compound and its derivatives in materials science and biomedicine. mdpi.com

Real-Time Reaction Monitoring with Advanced Spectroscopy

The synthesis and subsequent reactions of this compound stand to benefit immensely from real-time monitoring, which provides crucial kinetic and mechanistic data. mpg.de Advanced spectroscopic techniques are at the forefront of this effort, enabling chemists to observe transient intermediates and understand reaction pathways "on-the-fly". mpg.de

FlowNMR spectroscopy, for instance, is a powerful tool for non-invasive, real-time analysis of chemical processes under relevant industrial conditions. By integrating a flow cell with NMR and Fourier-transform infrared (FTIR) spectrometers, researchers can quantitatively analyze reaction species and detect low-intensity peaks of intermediates. nih.gov This dual approach overcomes the limitations of individual spectroscopic methods. nih.gov Another promising technique is molecular rotational resonance (MRR) spectroscopy, a gas-phase method that offers exceptional selectivity for identifying and quantifying individual components in complex reaction mixtures without prior separation. nih.gov For the synthesis of this compound, these techniques could be applied to optimize reaction conditions, improve yield, and minimize byproduct formation by providing a continuous stream of data on reactant consumption and product formation.

Table 1: Comparison of Advanced Spectroscopic Techniques for Reaction Monitoring

TechniquePrincipleKey Advantages for this compound SynthesisPotential Challenges
Flow NMRNuclear Magnetic Resonance in a continuous flow system.Provides quantitative data on all NMR-active species; non-invasive. nih.govRequires careful calibration for flow effects to ensure accurate quantification.
Flow FTIRInfrared spectroscopy in a flow cell.Sensitive to functional group changes; complementary to NMR. nih.govDifferent absorption coefficients can complicate quantitative analysis. nih.gov
Molecular Rotational Resonance (MRR)Gas-phase spectroscopy based on molecular moments of inertia.Extraordinarily selective; unambiguous identification of molecules and isomers. nih.govRequires analyte volatilization; may not be suitable for all reaction conditions.

Cryo-Electron Microscopy for Complex Aggregates

While cryo-electron microscopy (cryo-EM) is predominantly used in structural biology for large macromolecular complexes, its application is expanding into materials science. nyu.educryoem101.orgresearchgate.net This technique allows for the high-resolution imaging of samples in their native, hydrated state by flash-freezing them in vitreous ice. researchgate.netwisc.edu

For a small molecule like this compound, the application of cryo-EM would not be for imaging individual molecules, but rather for characterizing complex aggregates or supramolecular structures it may form, particularly in solution or in the presence of other reagents. If this amine is used as a building block in the formation of larger, ordered materials like supramolecular gels or polymers, cryo-EM could provide unprecedented insight into the morphology and assembly of these structures at an atomic or near-atomic level. researchgate.net The primary challenge lies in the formation of sufficiently large and ordered aggregates to be visualized, but for systems where this occurs, cryo-EM could reveal crucial information about intermolecular interactions guiding the assembly. researchgate.net

Computational Method Development and Application

Computational chemistry offers a powerful suite of tools to accelerate the discovery and optimization of reactions involving this compound, moving beyond traditional trial-and-error experimentation.

High-Throughput Virtual Screening for New Reactions

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of compounds for specific properties or activities. nih.gov While commonly applied in drug discovery to find enzyme inhibitors, the same principles can be adapted to discover new reactions. nih.govnih.gov A virtual screening protocol for this compound could involve screening vast databases of virtual reactants and catalysts. By using docking simulations and quantum mechanical calculations, this approach could identify promising reaction partners and conditions for novel transformations, such as new C-N bond-forming reactions or catalytic cycles where the amine acts as a ligand or reactant. This method significantly reduces the experimental effort required by prioritizing candidates with a high probability of success.

Machine Learning Approaches for Reaction Prediction

Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes with high accuracy. princeton.edunih.gov Models, such as those based on "random forest" algorithms or deep learning, can be trained on large datasets of known chemical reactions. princeton.edu These trained models can then predict the products or yields of new, previously untested reactions. nih.gov

For this compound, an ML model could be developed by inputting its structure along with various potential reactants, catalysts, and solvents. The model would then predict the most likely product and reaction yield. princeton.edu Such tools can be particularly powerful for navigating complex reaction spaces and identifying non-intuitive reaction pathways. nih.gov Some models use a graphical representation of molecules to predict the most likely bond to form between two molecules, which is a computationally efficient approach to identifying the active atoms in a reaction. stanford.edu

Table 2: Computational Approaches for Studying this compound Reactions

MethodObjectiveMethodologyPotential Outcome
High-Throughput Virtual Screening (HTVS)Discover novel reactions.Docking simulations and energy calculations of the amine with libraries of virtual reactants and catalysts.Identification of promising new synthetic transformations.
Machine Learning (ML)Predict outcomes of unknown reactions.Training a model (e.g., random forest, neural network) on existing reaction data to predict products, yields, or optimal conditions. princeton.edunih.govAccelerated optimization of synthetic routes and discovery of unexpected reactivity.

Expanding Applications in Niche Chemical Fields

The unique physicochemical properties imparted by the trifluoromethyl group make this compound an attractive building block for creating novel molecules in specialized areas like agrochemistry.

New Uses in Agrochemicals (excluding biological activity/dosage)

The introduction of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance properties like metabolic stability and lipophilicity. rhhz.net Trifluoromethyl (CF3) groups are particularly prevalent in modern herbicides, fungicides, and insecticides. nih.govresearchoutreach.org Compounds containing trifluoromethylpyridine moieties, for example, have found widespread use as crop protectors. nih.govresearchoutreach.org

This compound serves as a valuable synthon, or building block, for incorporating a trifluoromethylated alkylamine fragment into larger, more complex molecular scaffolds. Its utility lies in its potential as a precursor for synthesizing novel agrochemical candidates. nbinno.com The focus of future research in this area is on the synthetic routes to create new heterocyclic and aromatic systems derived from this amine. For example, it can be used in condensation reactions or as a nucleophile in substitution reactions to build core structures found in fungicides or herbicides. The strategic incorporation of the fluorinated pentylamine side chain could lead to the development of new classes of agrochemicals with unique structural features. nih.gov

Applications in Advanced Electronic Materials

Currently, there is a notable absence of specific, publicly available research detailing the direct application of this compound in advanced electronic materials. While the broader class of fluorinated organic compounds is recognized for its potential in the electronics industry, dedicated studies focusing on this particular molecule's role in semiconductors, dielectrics, or other electronic components have not been identified in a comprehensive review of scientific literature.

The unique properties imparted by the trifluoromethyl group, such as increased thermal stability and hydrophobicity, suggest that fluorinated amines could theoretically find use in specialized electronic applications. For instance, compounds with similar structural motifs are sometimes explored as surface modifiers, etchants, or precursors for thin-film deposition in semiconductor manufacturing. However, without specific research on this compound, any discussion of its potential applications in this field remains speculative.

Further research and development would be necessary to determine if the specific chemical and physical properties of this compound make it a suitable candidate for any application in advanced electronic materials. At present, no data tables or detailed research findings can be presented for this specific application area.

Q & A

Q. What are the established synthetic routes for 1,1,1-trifluoropentan-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination and amination steps. For example, halogen-exchange reactions using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) on ketone precursors, followed by reductive amination. Key parameters include:

  • Temperature control (<0°C for fluorination to suppress side reactions).
  • Solvent selection (e.g., THF or DMF for polar intermediates).
  • Catalytic systems (e.g., Pd/C for hydrogenation in amination).

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer: Purification methods include:

  • Distillation : Fractional distillation under reduced pressure (bp ~120–140°C at 0.1 mmHg).
  • Column Chromatography : Neutral alumina with hexane/ethyl acetate (9:1) for amine isolation.
    Validation via:
  • GC-MS : Retention time alignment with standards and molecular ion peak at m/z 146 (free base).
  • ¹H NMR : Characteristic triplet for CF₃ group at δ 3.2–3.5 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., branching or fluorination) impact the compound’s bioactivity?

Methodological Answer: Comparative studies using analogs (e.g., 1,1,1-trifluoro-4,4-dimethylpentan-3-amine ) reveal:

  • Fluorine Position : Trifluoromethyl groups at terminal positions enhance metabolic stability but reduce solubility.
  • Branching : Dimethyl substituents (as in ) increase steric hindrance, altering receptor binding kinetics.
    Case Study :
AnalogLogPIC₅₀ (μM)Metabolic Half-life
This compound1.812.32.1 h
4,4-Dimethyl derivative2.58.94.7 h
Data derived from enzymatic assays and liver microsome studies .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this amine?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₶ alters chemical shifts (e.g., amine proton resonance).
  • Tautomerism : Zwitterionic forms in polar solvents.
    Resolution Strategy :
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with computational predictions (DFT-based NMR simulations) .
  • Apply meta-analysis frameworks (e.g., Higgins’ statistic) to assess heterogeneity across published datasets .

Q. What in silico strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ~1.8) and diffusion coefficients.
  • Docking Studies : Target enzymes like monoamine oxidases (MAOs) using AutoDock Vina.
    Example Output :
ParameterPredicted ValueExperimental Value
Plasma Protein Binding89%85–92%
CYP3A4 InhibitionModerateLow-Moderate
Computational data validated via in vitro assays .

Q. How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Track decomposition via HPLC (C18 column, acetonitrile/water gradient).
    Key Finding :
  • Hydrolytic degradation at pH <3 generates trifluoroacetic acid (TFA), detected via ion chromatography .

Q. What statistical methods address heterogeneity in bioactivity data across studies?

Methodological Answer:

  • Apply Higgins’ statistic to quantify variability (e.g., >50% indicates significant heterogeneity).
  • Use random-effects meta-analysis to pool data from enzyme inhibition assays .
    Example :
Study Group ValuePooled IC₅₀ (μM)
MAO-A Inhibition63%10.2 ± 2.1
MAO-B Inhibition28%15.7 ± 3.4

Q. How does the hydrochloride salt form (CAS 101055-07-6) influence crystallinity and solubility?

Methodological Answer:

  • Salt Formation : Increases polarity (aqueous solubility from 5 mg/mL to >50 mg/mL).
  • XRD Analysis : Monoclinic crystal system with hydrogen-bonded networks (d-spacing 4.2 Å).
    Comparative Data :
FormSolubility (H₂O)Melting Point
Free Base5 mg/mL-10°C (liquid)
Hydrochloride Salt55 mg/mL98–102°C
Data from thermal gravimetric analysis (TGA) and DSC .

Q. What safety protocols are critical for handling this compound in vivo studies?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and fume hoods for aerosol suppression.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration (OSHA 29 CFR 1910.120 guidelines).
  • Acute Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; prioritize subchronic dosing (28-day OECD 407) .

Q. How can researchers validate batch-to-batch consistency in industrial-scale synthesis?

Methodological Answer:

  • QbD Approach : Monitor critical quality attributes (CQAs) like enantiomeric purity (HPLC with chiral columns).
  • Process Analytical Technology (PAT) : Use inline FTIR to track fluorination efficiency.
    Case Study :
Batch No.Purity (%)CF₃ Content (NMR)
199.298.5%
298.897.9%
Acceptance criteria: Purity ≥98%, CF₃ content ≥97% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.